

physical appearance of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Iodohept-2-yne**

Cat. No.: **B14463455**

[Get Quote](#)

Technical Guide: 7-Iodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodohept-2-yne is a chemical compound with the molecular formula $C_7H_{11}I$. It belongs to the class of alkynes, specifically a hept-2-yne derivative with an iodine atom at the 7-position. Due to the presence of both an alkyne functional group and a terminal iodo group, this molecule holds potential as a versatile building block in organic synthesis. The alkyne moiety can participate in various coupling reactions and functional group transformations, while the iodo group is a good leaving group, making it suitable for nucleophilic substitution and cross-coupling reactions. This technical guide provides a summary of the available physical and chemical data for **7-Iodohept-2-yne**.

Physicochemical Properties

The physical appearance of **7-Iodohept-2-yne** is described as a clear solution^{[1][2]}. Commercial preparations are available with a purity ranging from 85.0% to 99.8%^[1]. While specific quantitative data for properties like boiling point, density, and refractive index are not readily available in the reviewed literature, a summary of its fundamental properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ I	[1] [3]
Molecular Weight	222.07 g/mol	[3]
CAS Number	70396-14-4	[3]
Appearance	Clear solution	[1] [2]
Purity	85.0-99.8%	[1]

Synthesis

A detailed experimental protocol for the synthesis of **7-iodohept-2-yne** is not explicitly available in the public domain based on the conducted searches. However, a plausible synthetic route can be inferred from common organic chemistry transformations. A likely precursor for this compound is hept-2-yn-1-ol. The synthesis would involve the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with iodide.

Postulated Experimental Protocol: Two-Step Synthesis from Hept-2-yn-1-ol

Step 1: Tosylation of Hept-2-yn-1-ol

In a reaction vessel, hept-2-yn-1-ol would be dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath. A base, typically pyridine or triethylamine, would be added, followed by the slow addition of p-toluenesulfonyl chloride (tosyl chloride). The reaction would be stirred at a low temperature and then allowed to warm to room temperature. The purpose of this step is to convert the hydroxyl group into a tosylate, which is an excellent leaving group.

Step 2: Iodination of Hept-2-yn-1-yl tosylate

The resulting tosylate from Step 1 would then be treated with a source of iodide ions, such as sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide. This reaction, a Finkelstein reaction, proceeds via an S_N2 mechanism, where the iodide ion displaces the tosylate group to yield **7-iodohept-2-yne**. The reaction mixture would likely be heated to

facilitate the substitution. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography would be necessary to isolate the final product.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **7-Iodohept-2-yne** are not available in the reviewed literature. For unambiguous structure confirmation and purity assessment, the following analyses would be essential.

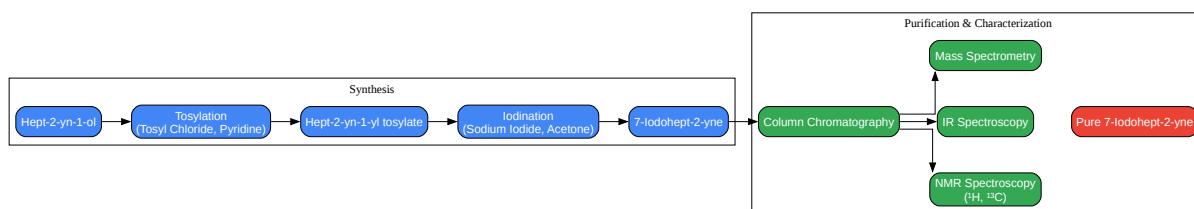
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the alkyne, the methylene groups of the alkyl chain, and the methylene group attached to the iodine atom. The chemical shift of the protons on the carbon bearing the iodine (C-7) would be significantly downfield due to the deshielding effect of the iodine atom.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne bond, the methyl carbon, and the methylene carbons. The carbon atom bonded to iodine (C-7) would exhibit a signal at a characteristic upfield chemical shift due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of **7-Iodohept-2-yne** is expected to show a characteristic, though weak, absorption band for the $\text{C}\equiv\text{C}$ triple bond stretch in the region of $2100\text{-}2260\text{ cm}^{-1}$. The C-H stretching vibrations of the alkyl chain would appear around $2850\text{-}3000\text{ cm}^{-1}$, and the C-I stretching vibration would be observed in the fingerprint region, typically below 600 cm^{-1} .

Mass Spectrometry (MS)


Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **7-Iodohept-2-yne** (222.07 g/mol). A characteristic fragmentation pattern would also be observed, likely involving the loss of an iodine atom or cleavage of the alkyl chain.

Applications in Research and Drug Development

While no specific applications of **7-Iodohept-2-yne** in signaling pathways or drug development have been documented in the searched literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules. The terminal iodoalkyne motif is a valuable handle for introducing the hept-2-yne fragment into larger structures through various coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after appropriate functionalization. Such strategies are frequently employed in the synthesis of biologically active compounds and novel materials.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of **7-Iodohept-2-yne**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of **7-Iodohept-2-yne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-iodohept-2-yne price, buy Formaldehyde, Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. 7-iodohept-2-yne, CasNo.70396-14-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. 7-iodohept-2-yne | CAS#:70396-14-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [physical appearance of 7-iodohept-2-yne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14463455#physical-appearance-of-7-iodohept-2-yne>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com